molecular formula C22H24N2O3S B2380342 2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE CAS No. 878057-67-1

2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B2380342
CAS No.: 878057-67-1
M. Wt: 396.51
InChI Key: JIWCBOCCDCLLGM-UHFFFAOYSA-N
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Description

2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has gained attention due to its potential therapeutic applications and unique chemical properties.

Properties

IUPAC Name

2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-8-2-3-9-18(17)16-28(26,27)21-14-24(20-11-5-4-10-19(20)21)15-22(25)23-12-6-7-13-23/h2-5,8-11,14H,6-7,12-13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWCBOCCDCLLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidin-1-ylethyl Group: The pyrrolidin-1-ylethyl group can be introduced through a nucleophilic substitution reaction, where the indole core reacts with a suitable pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chloride derivatives in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole
  • 3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole

Uniqueness

2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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